These small molecules are being investigated for their ability to specifically inhibit the constitutive activity of mutated Gsα proteins. [] They are not naturally occurring compounds and were identified through in silico screening and subsequent experimental validation. [, ] The primary focus of research on these molecules is to develop treatments for diseases caused by activating mutations in Gsα, such as McCune-Albright Syndrome and certain endocrine tumors. [, , ]
While the exact molecular structures are not explicitly provided, the papers mention that these molecules were chosen based on their predicted ability to bind to the R231 region of the Gsα protein. [, ] This suggests that their molecular structures likely contain features that facilitate interactions with this specific region of the protein.
The primary application of these molecules lies in their potential to treat diseases caused by activating mutations in Gsα. [, ] Specifically, they are being investigated for their use in:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2